molecular formula C20H25FN2 B5153749 1-(2-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine

1-(2-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine

Cat. No. B5153749
M. Wt: 312.4 g/mol
InChI Key: KSWHYEJFCPWUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as 2-FPPP and is used in scientific research applications. This compound has gained popularity due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-FPPP is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
2-FPPP has been shown to have various biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which can lead to improved mood and reduced anxiety. It has also been shown to have stimulant properties, which can lead to increased energy and alertness. However, it can also have negative effects, such as increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-FPPP in lab experiments is its unique chemical structure, which allows for the study of the dopamine and serotonin systems in the brain. It is also relatively easy to synthesize and has a high purity when prepared using the appropriate reaction conditions and purification techniques. However, one of the limitations of using 2-FPPP in lab experiments is its potential for abuse, which can lead to ethical concerns.

Future Directions

There are several future directions for the study of 2-FPPP. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders. Another direction is to study its mechanism of action in more detail to better understand its effects on the brain. Additionally, there is a need for more research on the long-term effects of 2-FPPP use and its potential for abuse.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine involves the reaction of 2-fluoroaniline with 1-methyl-3-phenylpropan-1-one in the presence of a reducing agent such as sodium borohydride. The reaction mixture is then treated with piperazine to obtain the final product. The purity and yield of the compound can be improved by using different reaction conditions and purification techniques.

Scientific Research Applications

2-FPPP has been used in various scientific research applications, including pharmacology, neurochemistry, and toxicology. It has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, depression, and anxiety. It has also been used as a tool to study the dopamine and serotonin systems in the brain.

properties

IUPAC Name

1-(2-fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2/c1-17(11-12-18-7-3-2-4-8-18)22-13-15-23(16-14-22)20-10-6-5-9-19(20)21/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWHYEJFCPWUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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